Benzyl 4-formylbenzylcarbamate
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Overview
Description
Benzyl 4-formylbenzylcarbamate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . It is characterized by the presence of a benzyl group, a formyl group, and a carbamate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-formylbenzylcarbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl 4-(hydroxymethyl)benzylcarbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-formylbenzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl 4-carboxybenzylcarbamate.
Reduction: Benzyl 4-(hydroxymethyl)benzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-formylbenzylcarbamate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 4-formylbenzylcarbamate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carbamate group can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules . The benzyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the formyl group.
4-Formylbenzyl carbamate: Similar structure but lacks the benzyl group.
Benzyl 4-hydroxybenzylcarbamate: Similar structure but has a hydroxymethyl group instead of a formyl group.
Uniqueness: Benzyl 4-formylbenzylcarbamate is unique due to the presence of both a formyl group and a benzyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
benzyl N-[(4-formylphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPPIONGKGDDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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